1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[3-(methanesulfonamido)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c1-31(29,30)25-19-4-2-3-18(13-19)24-21(28)15-9-11-26(12-10-15)14-20(27)23-17-7-5-16(22)6-8-17/h2-8,13,15,25H,9-12,14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONUKJINPKLVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a piperidine ring, a carbamoyl group, and a methanesulfonamide moiety, which contribute to its biological activity.
Chemical Structure
The molecular formula is , and its IUPAC name reflects its detailed chemical structure. The presence of fluorine and sulfonamide groups suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
Pharmacological Properties
- Anticancer Activity : Research indicates that related compounds exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : Methanesulfonamide derivatives are known for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.
- Central Nervous System (CNS) Activity : Compounds containing piperidine rings have been studied for their effects on the CNS, potentially serving as anxiolytics or antidepressants.
Case Studies
- In Vitro Studies : Preliminary studies on similar compounds have demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These studies often utilize assays such as MTT or colony formation assays to evaluate cell viability and proliferation rates.
- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in reducing tumor size and improving survival rates in cancer models. For example, a study on a piperidine derivative showed a marked reduction in tumor growth in xenograft models.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| CNS Effects | Potential anxiolytic properties |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 4-Fluorophenylcarbamoyl derivative | Contains fluorine | Anticancer, anti-inflammatory |
| Methanesulfonamide derivative | Sulfonamide group | Anti-inflammatory |
| Piperidine-based compound | Piperidine ring | CNS activity |
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide
- Molecular Formula : C18H21F N3O3S
- Molecular Weight : 373.44 g/mol
Physical Properties
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to light and moisture.
Medicinal Chemistry
The compound has been extensively studied for its potential as a therapeutic agent against various diseases, particularly cancer. Its structure allows for modulation of biological activity through interaction with specific protein targets.
Targeted Therapy
Recent studies indicate that this compound exhibits inhibitory effects on certain kinases involved in cancer cell proliferation. For instance, it has been investigated as a potential inhibitor of the Trk family of receptors, which are implicated in neurotrophic signaling pathways and oncogenesis .
Drug Development
The synthesis of this compound is crucial for developing new drugs that target specific molecular pathways. The improved synthetic routes developed for producing this compound have enhanced its availability for research and clinical trials .
Case Study 1: Inhibition of Cancer Cell Lines
A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .
Case Study 2: Synergistic Effects with Other Agents
Research highlighted the synergistic effects when combined with other anti-cancer agents. This combination therapy showed enhanced efficacy compared to monotherapy, suggesting a promising avenue for clinical applications .
Pharmacological Studies
Pharmacological evaluations have revealed that the compound possesses favorable pharmacokinetic properties, including moderate bioavailability and a suitable half-life for therapeutic use. These properties make it a candidate for further development in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variability at the Piperidine N1 Position
Target Compound : [(4-Fluorophenyl)carbamoyl]methyl group.
- Key Features : Fluorine enhances electronegativity and metabolic stability. The carbamoyl bridge may improve solubility compared to direct aryl attachments.
Analog 1 : 1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide ()
- Substituent : 4-Formylphenyl and trifluoromethylbenzyl.
- The trifluoromethyl group offers stronger electron-withdrawing effects than fluorine .
Analog 2 : 1-((R)-1-(Naphthalen-1-yl)ethyl)-N-benzylpiperidine-4-carboxamide ()
Substituent Variability at the Carboxamide Nitrogen
Target Compound : 3-Methanesulfonamidophenyl.
- Key Features: Sulfonamide groups are known for hydrogen bonding and enzyme inhibition (e.g., cyclooxygenase). The methyl group balances hydrophobicity.
Analog 3 : N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide ()
- Substituent : 3-Fluorophenylsulfonyl and benzo[d]thiazole.
- The benzo[d]thiazole moiety introduces π-π stacking capabilities .
Analog 4 : 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide ()
- Substituent : 4-Methylphenylsulfonyl and phenethyl.
- Comparison : Methyl groups increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Phenethyl chains extend molecular volume, affecting binding pocket compatibility .
Q & A
Q. What are the critical steps in synthesizing 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Deprotonation and coupling : Use sodium hydride to activate the carbamoyl methyl group for nucleophilic attack on the piperidine ring .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorophenyl at δ 7.2–7.4 ppm, piperidine carboxamide at δ 3.1–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNOS) .
- HPLC : Monitors purity (>98%) and detects trace impurities using C18 columns with UV detection at 254 nm .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use DMSO for stock solutions (50 mM), followed by dilution in PBS or cell culture media .
- Stability studies : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours; analyze degradation via LC-MS .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to target enzymes?
- Docking studies : Use software like AutoDock Vina to predict interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with methanesulfonamidophenyl and hydrophobic contacts with the piperidine ring .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify residues critical for binding (e.g., Thr199 in carbonic anhydrase) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize data to positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Validate target engagement : Employ techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for therapeutic targets?
- Modular substitutions : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance enzyme inhibition .
- Bioisosteric replacements : Substitute the piperidine ring with azetidine to reduce off-target effects on GABA receptors .
Q. What methodologies are recommended for investigating the compound’s metabolic stability and toxicity?
- Microsomal assays : Use human liver microsomes (HLM) with NADPH cofactor to identify CYP450-mediated metabolites via LC-MS/MS .
- In silico toxicity prediction : Apply tools like ProTox-II to predict hepatotoxicity and prioritize in vivo testing .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Generate target gene knockouts (e.g., CA9 in cancer cells) to confirm phenotype rescue upon compound treatment .
- Phosphoproteomics : Quantify downstream signaling changes via mass spectrometry to map kinase inhibition pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
